molecular formula C54H94O35 B8070382 Methyl beta-cyclodextrin

Methyl beta-cyclodextrin

Cat. No.: B8070382
M. Wt: 1303.3 g/mol
InChI Key: YZOUYRAONFXZSI-UHFFFAOYSA-N
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Description

Methyl beta-cyclodextrin is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is a derivative of cyclodextrin, a family of cyclic oligosaccharides used extensively in pharmaceuticals, food, and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl beta-cyclodextrin involves multiple steps, including the protection and deprotection of hydroxyl groups, methylation, and cyclization reactions. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing derivatives, while substitution reactions can produce various functionalized cyclodextrin derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a host molecule in supramolecular chemistry, forming inclusion complexes with guest molecules. This property is exploited in catalysis, separation processes, and molecular recognition studies .

Biology

In biological research, this compound is used to enhance the solubility and stability of hydrophobic drugs, improving their bioavailability and therapeutic efficacy. It is also employed in drug delivery systems and as a stabilizer for proteins and enzymes .

Medicine

In medicine, this compound is investigated for its potential to reduce cholesterol levels and as a carrier for targeted drug delivery. Its ability to form inclusion complexes with various drugs makes it a valuable tool in pharmaceutical formulations .

Industry

In the food industry, this compound is used as a food additive to improve the solubility and stability of flavors and fragrances. It is also utilized in the cosmetic industry for similar purposes .

Mechanism of Action

The mechanism of action of this compound involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin derivative encapsulates hydrophobic molecules, enhancing their solubility and stability in aqueous environments. This property is leveraged in drug delivery, where the compound can encapsulate and release drugs in a controlled manner .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl beta-cyclodextrin stands out due to its unique structural modifications, which enhance its solubility and stability compared to other cyclodextrin derivatives. These properties make it particularly valuable in applications requiring high solubility and stability .

Properties

IUPAC Name

5,10,15,20,25,30,35-heptakis(hydroxymethyl)-37,39,40,41,42,43,44,45,46,47,48,49-dodecamethoxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H94O35/c1-64-36-28(63)30-21(14-56)76-48(36)83-29-20(13-55)77-49(37(65-2)27(29)62)85-31-22(15-57)79-51(44(72-9)38(31)66-3)87-33-24(17-59)81-53(46(74-11)40(33)68-5)89-35-26(19-61)82-54(47(75-12)42(35)70-7)88-34-25(18-60)80-52(45(73-10)41(34)69-6)86-32-23(16-58)78-50(84-30)43(71-8)39(32)67-4/h20-63H,13-19H2,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOUYRAONFXZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C2C(OC1OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7C(OC(C(C7OC)OC)OC8C(OC(O2)C(C8O)OC)CO)CO)CO)CO)CO)CO)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H94O35
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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